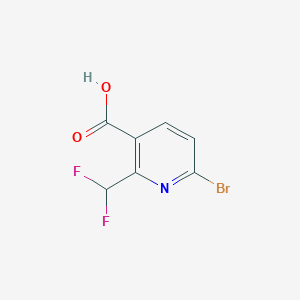

6-Bromo-2-(difluoromethyl)pyridine-3-carboxylic acid

Beschreibung

6-Bromo-2-(difluoromethyl)pyridine-3-carboxylic acid is a halogenated pyridine derivative characterized by a bromine atom at position 6, a difluoromethyl group at position 2, and a carboxylic acid moiety at position 3. Its molecular formula is C₇H₄BrF₂NO₂, with a molecular weight of 252.02 g/mol . The compound serves as a key intermediate in pharmaceutical and agrochemical synthesis, leveraging the electronic and steric effects of the difluoromethyl group to modulate bioavailability and metabolic stability .

Eigenschaften

IUPAC Name |

6-bromo-2-(difluoromethyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF2NO2/c8-4-2-1-3(7(12)13)5(11-4)6(9)10/h1-2,6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYSNKLIXBHLKLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(=O)O)C(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Step 1: Bromination of 6-Amino-2-methylpyridine

- Reaction Conditions: Bromine is added dropwise to a solution of 6-amino-2-methylpyridine in dichloromethane and water, maintained at 10-20°C, with subsequent heating to 50°C for 10 hours (Source).

- Outcome: Formation of a mixture of 2-bromo-6-bromomethylpyridine and 2-bromo-6-(dibromomethyl)pyridine.

- Reaction Scheme:

6-Amino-2-methylpyridine + Br2 → Mixture of brominated pyridines

Step 2: Oxidation to Pyridine-3-carboxylic Acid Derivative

- Reaction Conditions: The brominated intermediate is oxidized using potassium permanganate or other oxidants at 60-70°C, converting methyl groups to carboxylic acids.

- Outcome: Formation of 6-bromo-2-(difluoromethyl)pyridine-3-carboxylic acid, following hydrolysis of the bromomethyl groups.

Research Findings:

- The oxidation step is critical for introducing the carboxylic acid functionality at position 3.

- The process is optimized to minimize side reactions such as over-oxidation or formation of by-products.

- The raw materials, such as 6-amino-2-methylpyridine, are commercially available, facilitating scalability.

Esterification of 6-Bromo-2-pyridine Carboxylic Acid

Method: Esterification with Tosic Acid Catalyst

- Reaction Conditions: Heating 6-bromo-2-pyridine-3-carboxylic acid with absolute methanol in the presence of p-toluenesulfonic acid as a catalyst.

- Duration: 2-8 hours under stirring.

- Outcome: Formation of methyl ester intermediates, which can be hydrolyzed back to the acid or used directly for further modifications.

Research Data:

| Parameter | Value | Reference |

|---|---|---|

| Catalyst | p-Toluenesulfonic acid | |

| Solvent | Absolute methanol | |

| Reaction time | 2-8 hours | |

| Yield | High, with high purity |

Notes:

- The esterification process is straightforward, with minimal side reactions.

- The methyl ester can be hydrolyzed to regenerate the acid or serve as a precursor for difluoromethylation.

Introduction of Difluoromethyl Group

Method: Difluoromethylation

- The difluoromethyl group at position 2 can be introduced via nucleophilic substitution using difluoromethyl reagents such as difluoromethyl zinc or other organometallic reagents.

- Alternatively, radical difluoromethylation techniques are employed under controlled conditions to achieve regioselectivity.

Research Findings:

- The difluoromethylation step is sensitive to reaction conditions to prevent over-reaction or side products.

- Catalytic systems involving copper or other transition metals facilitate the selective introduction of the difluoromethyl group.

Summary of Preparation Methods

| Method | Starting Material | Key Reactions | Advantages | Limitations |

|---|---|---|---|---|

| Bromination + Oxidation | 6-Amino-2-methylpyridine | Bromination, oxidation to carboxylic acid | High yield, scalable | Multi-step, requires careful control of oxidation |

| Esterification | 6-Bromo-2-pyridine-3-carboxylic acid | Esterification with methanol | Simple, high purity | Needs hydrolysis for free acid |

| Difluoromethylation | 6-Bromo-2-(methyl)pyridine derivatives | Nucleophilic or radical difluoromethylation | Selectivity, functionalization | Sensitive to reaction conditions |

Research Findings and Data Summary

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of 6-bromo-2-(difluoromethyl)pyridine-3-carboxylic acid as a precursor in the synthesis of compounds with anticancer properties. For example, derivatives synthesized from this compound have been evaluated for their inhibitory effects on various cancer cell lines, demonstrating promising cytotoxicity against breast cancer cells (AU-565 and MDA-MB-231) . The structure-activity relationship studies indicate that modifications to the pyridine ring can enhance biological activity, making this compound a valuable scaffold in drug design.

Enzyme Inhibition

The compound has also been investigated for its role as an inhibitor of specific enzymes involved in cancer progression. Its derivatives have been reported to exhibit inhibitory activity against EGFR and HER2, which are critical targets in cancer therapy . This suggests that this compound could serve as a lead compound for developing novel anticancer agents.

Synthesis of Novel Compounds

Palladium-Catalyzed Reactions

The compound is utilized in palladium-catalyzed reactions, such as Suzuki cross-coupling reactions, to produce a variety of novel pyridine derivatives. These reactions allow for the introduction of different aryl groups, expanding the library of compounds available for biological testing . The efficiency of these synthetic routes underscores the utility of this compound in generating complex molecular architectures.

Material Science

Liquid Crystal Applications

Research has indicated that derivatives of this compound may serve as chiral dopants in liquid crystal systems. Density functional theory studies have explored the molecular properties and potential applications in liquid crystal displays, highlighting how modifications to the pyridine structure can influence the optical properties necessary for effective liquid crystal performance .

Summary of Research Findings

The following table summarizes key findings from recent studies involving this compound:

Wirkmechanismus

The mechanism of action of 6-Bromo-2-(difluoromethyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms can form strong interactions with these targets, leading to inhibition or modulation of their activity. The carboxylic acid group can also participate in hydrogen bonding, further stabilizing the interaction with the target molecule.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

Key Observations:

- Substituent Effects : The difluoromethyl (CF₂H) group in the target compound provides a balance between lipophilicity and electronic effects. Compared to trifluoromethyl (CF₃), CF₂H is less electron-withdrawing, reducing steric hindrance while maintaining metabolic resistance .

- Reactivity : Bromine at position 6 enables cross-coupling reactions (e.g., Suzuki-Miyaura), while chlorine in 6-bromo-2-chloronicotinic acid enhances electrophilic substitution .

- Applications: Fluorinated analogs like the target compound are prioritized in drug discovery for improved pharmacokinetics, whereas non-fluorinated derivatives (e.g., 6-bromopicolinic acid) are utilized in industrial catalysis .

Biologische Aktivität

Overview

6-Bromo-2-(difluoromethyl)pyridine-3-carboxylic acid is a heterocyclic organic compound characterized by the presence of a bromine atom, two fluorine atoms, and a carboxylic acid group attached to a pyridine ring. This unique structure confers significant biological activity, making it an important compound in medicinal chemistry and biochemical research.

The biological activity of this compound primarily involves its interactions with various enzymes and proteins. It has been shown to interact with cytochrome P450 enzymes, which are critical for drug metabolism. The binding of this compound to the active sites of these enzymes can lead to either inhibition or modulation of their activity, influencing metabolic pathways and cellular functions.

Biochemical Interactions:

- Interacts with cytochrome P450 enzymes.

- Modulates kinase activity, affecting cell signaling pathways.

- Influences gene expression involved in metabolic processes.

Cellular Effects:

The compound can alter cellular metabolism, signaling pathways, and gene expression. For instance, it has been observed to affect the expression of genes related to metabolic processes, thereby impacting overall cellular function .

Dosage Effects in Animal Models

Research indicates that the biological effects of this compound vary significantly with dosage:

- Low Doses: Minimal or no observable effects.

- High Doses: Significant biological activity noted, including potential toxicity. Studies have linked high doses to liver toxicity and other adverse effects in animal models.

Metabolic Pathways

The compound undergoes metabolism primarily through cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic transformations can significantly influence its biological activity and toxicity profiles. The compound's ability to affect metabolic flux and metabolite levels in cells further underscores its importance in biochemical research .

Research Applications

This compound has several applications in scientific research:

- Pharmaceutical Development: Used as a building block for synthesizing complex molecules.

- Biological Studies: Investigated for its potential as an enzyme inhibitor and receptor modulator.

- Industrial Applications: Employed in producing specialty chemicals with unique properties.

Comparative Analysis with Analog Compounds

A comparison with structurally similar compounds reveals distinct biological activities:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-Chloro-2-(difluoromethyl)pyridine-3-carboxylic acid | Chlorine instead of bromine | Potentially less reactive due to weaker electrophilic nature |

| 5-Bromo-2-(difluoromethyl)pyridine-3-carboxylic acid | Bromine at position five | Variation in position may affect biological activity |

| 6-Bromo-2-(trifluoromethyl)pyridine-3-carboxylic acid | Trifluoromethyl group instead | Enhanced electronic properties due to trifluoromethyl group |

This table illustrates how variations in halogen substitution can influence the reactivity and biological properties of pyridine derivatives.

Case Studies

Several studies have highlighted the biological efficacy of this compound:

- Antimicrobial Activity: Preliminary data suggest that compounds with similar structural motifs exhibit favorable interactions with proteins involved in disease processes, indicating potential antimicrobial properties .

- Toxicological Studies: High-dose administration in animal models has demonstrated liver toxicity, suggesting careful consideration of dosage in therapeutic applications .

- Drug Discovery: The compound's unique structure positions it as a promising candidate for further exploration in drug development targeting specific biological pathways .

Q & A

Q. What synthetic strategies are recommended for preparing 6-bromo-2-(difluoromethyl)pyridine-3-carboxylic acid?

- Methodological Answer : The compound can be synthesized via halogenation and fluorination of pyridine precursors. A common approach involves:

Bromination : Introduce bromine at the 6-position of a pyridine scaffold using electrophilic brominating agents (e.g., NBS or Br₂ in the presence of Lewis acids).

Difluoromethylation : Install the difluoromethyl group at the 2-position via cross-coupling reactions (e.g., using CH₂F₂ or fluorinated Grignard reagents) .

Carboxylic Acid Formation : Oxidize a methyl or hydroxymethyl group at the 3-position using KMnO₄ or RuO₄ under controlled conditions.

Key challenges include avoiding over-fluorination and ensuring regioselectivity during bromination.

Q. How can researchers confirm the structural identity of this compound?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR Spectroscopy : Analyze , , and NMR to confirm substitution patterns and fluorine coupling constants .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C₇H₄BrF₂NO₂, MW 252.02) .

- X-ray Crystallography : For unambiguous confirmation, grow single crystals and refine the structure using SHELX software .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize competing side reactions during synthesis?

- Methodological Answer :

- Temperature Control : Lower temperatures reduce unwanted electrophilic substitutions. For example, bromination at 0–5°C improves regioselectivity .

- Catalyst Screening : Use Pd catalysts (e.g., Pd(PPh₃)₄) for precise difluoromethylation, avoiding over-fluorination .

- Purification : Employ gradient column chromatography (silica gel, hexane/EtOAc) to isolate the target compound from brominated or fluorinated by-products.

Q. How to resolve discrepancies between theoretical and experimental spectroscopic data (e.g., NMR shifts)?

- Methodological Answer :

- Computational Validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental values .

- Crystal Packing Analysis : Use SHELXL to model intermolecular interactions that may influence NMR signals .

- Isotopic Labeling : Synthesize -labeled analogs to trace signal splitting patterns and confirm assignments .

Q. What role does the difluoromethyl group play in modulating reactivity and bioactivity?

- Methodological Answer :

- Electronic Effects : The difluoromethyl group (-CF₂H) withdraws electron density via inductive effects, stabilizing intermediates in cross-coupling reactions .

- Metabolic Stability : Fluorine atoms reduce oxidative metabolism, enhancing pharmacokinetic properties in drug discovery contexts .

- Conformational Rigidity : Fluorine’s steric bulk influences molecular docking interactions, as seen in analogs like 6-bromo-5-fluoropicolinic acid .

Q. What challenges arise in crystallizing this compound for X-ray analysis?

- Methodological Answer :

- Solvent Selection : Use low-polarity solvents (e.g., DCM/hexane) to promote slow crystal growth.

- Crystal Twinning : Address twinning via SHELXL’s TWIN command or by adjusting supersaturation levels during crystallization .

- Hydrogen Bonding : The carboxylic acid group facilitates hydrogen-bonded networks, but bromine’s steric hindrance may require co-crystallization with crown ethers .

Q. How to design derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Bromine Replacement : Substitute Br with other halogens (Cl, I) via Ullmann coupling to assess electronic effects .

- Carboxylic Acid Modifications : Esterify or amidate the -COOH group to evaluate bioavailability changes (e.g., methyl ester derivatives) .

- Fluorine Position : Synthesize analogs with fluorinated substituents at alternative positions (e.g., 5-fluoro) using directed ortho-metalation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.